molecular formula C17H30Cl2N2O2PtS2 B12747156 (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum CAS No. 153660-62-9

(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum

Cat. No.: B12747156
CAS No.: 153660-62-9
M. Wt: 624.6 g/mol
InChI Key: VUMXTFLZDKLGMG-UHFFFAOYSA-L
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Description

(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is a complex organometallic compound that combines the properties of uracil derivatives and platinum-based chemotherapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum typically involves multiple steps:

    Preparation of 1,3-Bis(isobutylthioethyl)-6-methyluracil: This step involves the alkylation of 6-methyluracil with isobutylthioethyl groups under controlled conditions.

    Complexation with Platinum: The uracil derivative is then reacted with a platinum precursor, such as cis-dichlorodiammineplatinum(II), under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum can undergo various chemical reactions, including:

    Substitution Reactions: The platinum center can participate in ligand exchange reactions, where the chloride ligands are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the platinum center.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions typically occur under mild conditions.

    Oxidation and Reduction: Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while redox reactions can alter the oxidation state of the platinum center.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.

Biology and Medicine

In biology and medicine, this compound is of interest for its potential anticancer properties. The platinum center can form cross-links with DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs like cisplatin.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum involves the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). The molecular targets include DNA bases, particularly guanine, where the platinum center forms covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based chemotherapeutic agent.

    Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.

    Oxaliplatin: A third-generation platinum drug used in cancer treatment.

Uniqueness

(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is unique due to the presence of the uracil derivative, which may confer additional biological activity or specificity. The isobutylthioethyl groups could also influence the compound’s solubility, stability, and overall pharmacological profile.

Properties

CAS No.

153660-62-9

Molecular Formula

C17H30Cl2N2O2PtS2

Molecular Weight

624.6 g/mol

IUPAC Name

6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione;platinum(2+);dichloride

InChI

InChI=1S/C17H30N2O2S2.2ClH.Pt/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4;;;/h10,13-14H,6-9,11-12H2,1-5H3;2*1H;/q;;;+2/p-2

InChI Key

VUMXTFLZDKLGMG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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